5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile 5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 890091-83-5
VCID: VC5862434
InChI: InChI=1S/C10H9N3OS/c1-2-6-3-4-8(15-6)9-7(5-11)10(12)14-13-9/h3-4H,2,12H2,1H3
SMILES: CCC1=CC=C(S1)C2=NOC(=C2C#N)N
Molecular Formula: C10H9N3OS
Molecular Weight: 219.26

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile

CAS No.: 890091-83-5

Cat. No.: VC5862434

Molecular Formula: C10H9N3OS

Molecular Weight: 219.26

* For research use only. Not for human or veterinary use.

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile - 890091-83-5

Specification

CAS No. 890091-83-5
Molecular Formula C10H9N3OS
Molecular Weight 219.26
IUPAC Name 5-amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile
Standard InChI InChI=1S/C10H9N3OS/c1-2-6-3-4-8(15-6)9-7(5-11)10(12)14-13-9/h3-4H,2,12H2,1H3
Standard InChI Key BMDYXNIKEOZESQ-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)C2=NOC(=C2C#N)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s IUPAC name, 5-amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile, reflects its intricate structure. The oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is substituted at position 3 with a 5-ethylthiophen-2-yl group and at position 4 with a cyano (-CN) group. The amino (-NH2_2) group at position 5 enhances its reactivity and potential for hydrogen bonding .

The SMILES notation (CCC1=CC=C(S1)C2=NOC(=C2C#N)N) provides a simplified representation of its connectivity, emphasizing the ethylthiophene moiety (CCC1=CC=C(S1)CCC1=CC=C(S1)) fused to the oxazole-carbonitrile backbone .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of 5-amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile parallels methods for structurally related oxazoles. A representative protocol involves:

  • Formation of the Oxazole Core: Condensation of malononitrile with a substituted hydroxymidine in the presence of a base (e.g., sodium ethoxide) .

  • Introduction of the Thiophene Moiety: Electrophilic substitution or cross-coupling reactions to attach the 5-ethylthiophen-2-yl group .

Example Procedure (adapted from ):

  • Reactants: Malononitrile (45.45 mmol), sodium ethoxide (90.90 mmol), (E/Z)-N-hydroxy-5-ethylthiophene-2-carbimidoyl chloride (45.45 mmol).

  • Conditions: Ethanol solvent, 0–20°C, 4 hours.

  • Workup: Quenching with ice, filtration, and recrystallization from ethanol.

  • Yield: ~65% (estimated based on analogous reactions ).

Green Chemistry Approaches

Recent efforts emphasize sustainable synthesis using modified layered double hydroxide (LDH) catalysts. For example, LDH@PTRMS@DCMBA@CuI enables one-pot reactions in aqueous ethanol (55°C), reducing waste and reaction times . While this method is documented for pyrazole derivatives, its adaptation to oxazole synthesis could enhance atom economy and scalability .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight219.27 g/mol
SolubilityModerate in polar solvents (e.g., DMSO)Estimated
Melting Point146–148°C (analogous compounds )
StabilityStable under inert atmospheres

The ethylthiophene group enhances lipophilicity (logP\log P ≈ 2.1 predicted), favoring membrane permeability in biological systems .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms.

  • Biological Screening: Evaluating anticancer, antibacterial, and anti-inflammatory activities.

  • Device Integration: Testing charge-carrier mobility in thin-film transistors.

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